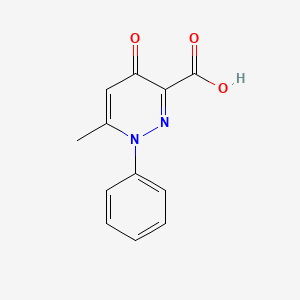

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid

Übersicht

Beschreibung

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is a compound that has been synthesized and studied for its potential pharmacological properties. The compound features a pyridazine ring, which is a six-membered heterocyclic system containing two nitrogen atoms at positions 1 and 2, and is substituted with various functional groups that contribute to its reactivity and biological activity .

Synthesis Analysis

The synthesis of related pyridazine derivatives often involves multi-component reactions or condensation processes. For instance, a one-pot condensation method has been described for the synthesis of 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters, which shares a similar pyridazine core with the compound . Additionally, the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide from β-benzoylpropionic acid and carbohydrazide indicates the versatility of the pyridazine scaffold in synthesizing a variety of derivatives .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been established using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular architecture . The tautomeric forms and specific intermolecular interactions, such as hydrogen bonding patterns, have also been studied for methylated pyridazine carboxylic acids, which are closely related to the compound of interest .

Chemical Reactions Analysis

Pyridazine derivatives exhibit a range of chemical reactivities depending on the substituents attached to the core structure. For example, reactions with amines can lead to the formation of carbamates and ureas . The reactivity of different functional groups on the pyridazine ring has been studied, and some derivatives have shown interesting activities, such as analeptic effects . The reaction of pyridazine compounds with hydrazine and hydroxylamine has been explored, yielding various products including oximes and substituted imidazole N(3)-oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be influenced by the degree of methylation, which affects intermolecular interactions and lipophilicity . The presence of strong CH⋯O hydrogen bonds can arrange the molecules into sheets, impacting the compound's solubility and potential bioavailability . The lipophilicity of these compounds is an important factor in their pharmacokinetic profiles, which can be correlated with their biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Methyl Esters Synthesis : Methyl esters of related compounds have been synthesized, providing insights into the chemical behavior and potential applications of similar structures (Gein et al., 2009).

- Compound Formation : Research includes the synthesis of complex structures like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, showcasing the versatility of related compounds in forming diverse chemical structures (Kappe & Roschger, 1989).

- Thermolysis and Rearrangement : Studies have explored the thermolysis and rearrangement of similar compounds, indicating potential applications in the synthesis of novel chemical structures (Maeba & Castle, 1979).

- Synthesis and Characterization : The synthesis of related compounds and their subsequent structural characterization have been reported, contributing to the understanding of their chemical properties (Mishra et al., 2010).

Biological and Pharmacological Applications

- In Vitro Pharmacological Screening : Some derivatives have been evaluated for their antimicrobial activity, showcasing the potential medical applications of related chemical structures (Dey et al., 2022).

- C-Met Kinase Inhibitors : Research into novel compounds containing similar structures for their inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines indicates potential applications in cancer therapy (Liu et al., 2020).

Chemical Properties and Interactions

- Crystal Structure Analysis : Studies on the crystal structure of related compounds contribute to the understanding of their chemical behavior and potential applications in material science (Bortoluzzi et al., 2011).

- Specific Molecular Interactions : Investigations into the tautomeric forms, intermolecular interactions, and lipophilicity of methylated derivatives provide insights into the chemical properties and potential applications of similar compounds (Katrusiak et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-methyl-4-oxo-1-phenylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8-7-10(15)11(12(16)17)13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLQQYCKWAAZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382765 | |

| Record name | 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | |

CAS RN |

68254-08-0 | |

| Record name | 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)